
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring hydroxyl groups at the 3 and 4 positions and an ethanone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone typically involves the hydroxylation of naphthalene derivatives followed by acetylation. One common method is the hydroxylation of 1-naphthol to produce 3,4-dihydroxy-1-naphthol, which is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with specific proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of hydroxyl groups.
1-(3,4-Dihydroxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone is unique due to its naphthalene backbone, which provides distinct electronic and steric properties compared to its phenyl analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(3,4-dihydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)12(15)9-5-3-2-4-8(9)10/h2-6,14-15H,1H3 |
InChI Key |
NDMSNGJXHNORRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C2=CC=CC=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


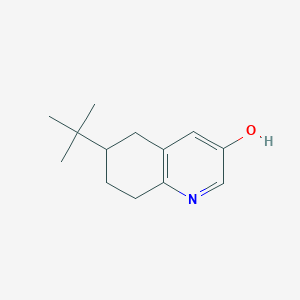
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)

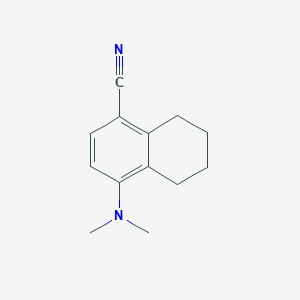

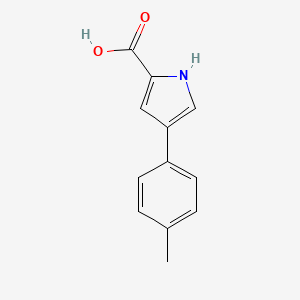

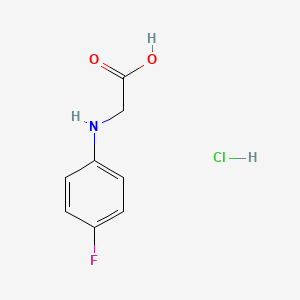

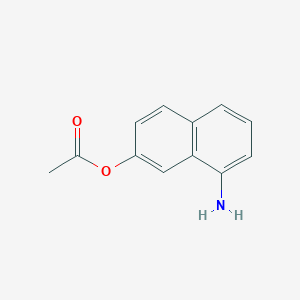
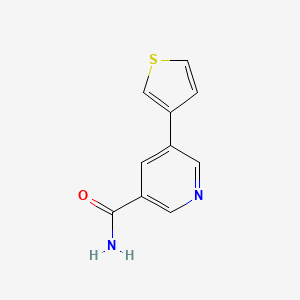
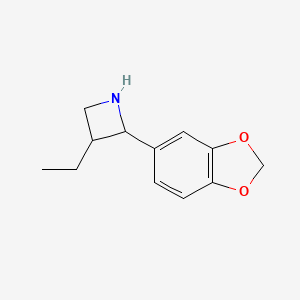
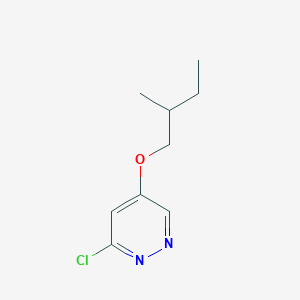
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
